

A Comparative Guide to the Selectivity of TMP195 for Class IIa HDACs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **TMP195**, a selective class IIa histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to assist in research and development decisions.

Introduction to TMP195

TMP195 is a first-in-class, selective inhibitor of class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9).[1] Its unique trifluoromethyloxadiazole (TFMO) zinc-binding group circumvents the pharmacological liabilities often associated with the hydroxamate moiety found in many pan-HDAC inhibitors, contributing to its high selectivity.[2][3][4] This selectivity is critical, as it allows for the targeted modulation of biological pathways regulated by class IIa HDACs without the broad, and often toxic, effects of pan-HDAC inhibition.[4][5] Studies have shown that while pan-HDAC inhibitors like Vorinostat (SAHA) can affect the expression of thousands of genes, **TMP195** impacts a much smaller, more specific set, primarily related to immune function.[5][6]

Comparative Analysis of HDAC Inhibitor Selectivity

The selectivity of an HDAC inhibitor is determined by its differential potency against various HDAC isoforms. The following table summarizes the inhibitory activity of **TMP195** in comparison to other class IIa-selective and pan-HDAC inhibitors. Lower IC50 or K_i values indicate higher potency.



Inhibitor	Class	HDAC4	HDAC5	HDAC7	HDAC9	Other HDACs (Class I, IIb)
TMP195	Class IIa Selective	K _i : 59 nM[1][7]	K _i : 60 nM[1][7]	K _i : 26 nM[1][7]	K _i : 15 nM[1][7]	IC ₅₀ : >10 μM (>100- fold selective) [2][3]
TMP269	Class IIa Selective	Selective inhibitor of Class IIa HDACs[3]	Selective inhibitor of Class IIa HDACs[3]	Selective inhibitor of Class IIa HDACs[3]	Selective inhibitor of Class IIa HDACs[3]	Low potency against other HDACs[8]
MC1568	Class IIa Selective	Known Class IIa inhibitor[4] [6]	Known Class IIa inhibitor[4] [6]	Known Class IIa inhibitor[4] [6]	Known Class IIa inhibitor[4] [6]	Reduced cytotoxicity compared to pan- HDACi[4]
NT160	Class IIa Selective	Reported superior potency to TMP195[9]	Reported superior potency to TMP195[9]	High inhibition (sub to low nM)[9]	High inhibition (sub to low nM)[9]	Low potency to other HDAC classes[9]
Vorinostat (SAHA)	Pan-HDAC (Class I/IIb)	Potent inhibitor	Potent inhibitor	Potent inhibitor	Potent inhibitor	Potent inhibitor of Class I & IIb HDACs[8] [10]
Trichostati n A (TSA)	Pan-HDAC	Potent inhibitor	Potent inhibitor	Potent inhibitor	Potent inhibitor	Potent pan-HDAC







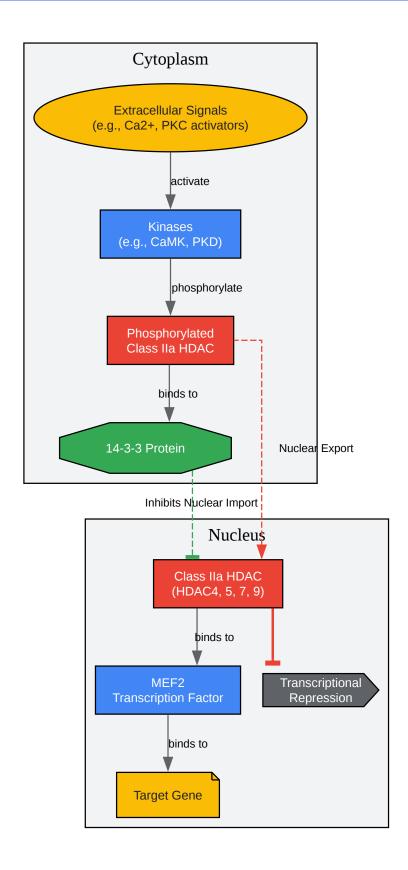
inhibitor[10]

Data compiled from multiple sources. K_i (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are standard measures of inhibitor potency.

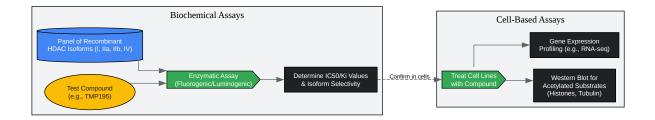
Signaling & Experimental Diagrams

To understand the context of **TMP195**'s action and how its selectivity is validated, the following diagrams illustrate the class IIa HDAC signaling pathway and a typical experimental workflow for inhibitor profiling.









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